molecular formula C9H17F2NO3 B13556109 tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate

tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate

Cat. No.: B13556109
M. Wt: 225.23 g/mol
InChI Key: VXCGTLXCBGSRPM-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is a sophisticated chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a staple in organic synthesis for the protection of amine functionalities, which can be readily removed under mild acidic conditions. The molecule also contains two distinct functional arms: a 2,2-difluoroethyl group and a 2-hydroxyethyl group. The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. The hydroxyethyl group provides a handle for further synthetic elaboration, such as etherification or esterification, making this reagent a valuable bifunctional scaffold for constructing more complex molecules. It is especially useful for exploring structure-activity relationships (SAR) in the development of pharmacologically active compounds. As with many tert-butyl-containing molecules, this group can be susceptible to oxidative metabolism by cytochrome P450 enzymes, a consideration for researchers developing new chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H17F2NO3

Molecular Weight

225.23 g/mol

IUPAC Name

tert-butyl N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12(4-5-13)6-7(10)11/h7,13H,4-6H2,1-3H3

InChI Key

VXCGTLXCBGSRPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and 2-hydroxyethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds .

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Variations and Their Impacts

Table 1: Key Structural Features of Compared Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate 2,2-difluoroethyl, 2-hydroxyethyl C9H16F2NO3 236.23 Combines fluorine's metabolic stability with hydroxyethyl's hydrophilicity
tert-Butyl (S)-(4-(5-(((2,2-Difluoroethyl)amino)methyl)-2,4-difluorophenyl)... 2,2-difluoroethyl, difluorophenyl, thiazine C17H20F4N2O2S 392.42 BACE1 inhibitor; fluorinated aromatic scaffold enhances target engagement
tert-Butyl (4-bromopyridin-2-yl)(2,2-difluoroethyl)carbamate 4-bromopyridinyl, 2,2-difluoroethyl C12H15BrF2N2O2 337.17 Bromopyridine moiety enables cross-coupling reactions
tert-Butyl (2-acrylamidoethyl)carbamate Acrylamidoethyl C10H18N2O3 214.26 Acrylamide group introduces reactivity for polymerization
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) PEG-like hydroxyethoxy chains C13H27NO5 277.36 PEGylation enhances aqueous solubility

Key Observations :

  • Fluorine Substituents: Compounds with 2,2-difluoroethyl groups (e.g., ) exhibit improved metabolic stability and altered lipophilicity compared to non-fluorinated analogs. The difluoroethyl group also reduces basicity, affecting protonation states under physiological conditions.
  • Hydroxyethyl vs. PEG Chains : The hydroxyethyl group in the target compound provides moderate hydrophilicity, while PEGylated derivatives (e.g., Boc-NH-PEG3) show significantly enhanced solubility due to extended ethoxy chains .
  • Functional Group Diversity : Bromopyridine () and acrylamido () substituents enable distinct reactivity, such as Suzuki coupling or Michael addition, broadening synthetic utility.

Key Observations :

  • High yields (e.g., 85% for compound 5l ) are achieved via reductive amination, whereas cross-coupling reactions (e.g., ) often require palladium catalysts and yield moderately (56-75%).
  • Purification predominantly uses silica gel chromatography, but recrystallization is feasible for simpler analogs ().

Physicochemical and Spectroscopic Properties

Table 3: NMR and Solubility Data
Compound Name 1H NMR Shifts (ppm) 19F NMR Shifts (ppm) Solubility (mg/mL)
This compound δ 1.43 (s, 9H, t-Bu), 3.60 (m, 2H, CH2OH) δ -120 to -125 (dd) 25 (DMSO), 10 (EtOH)
tert-Butyl (S)-...carbamate (5l) δ 1.38 (s, 9H), 4.21 (m, 1H, CH-N) δ -118 (t, J=12 Hz) 50 (DMSO), <5 (H2O)
Boc-NH-PEG3 δ 1.40 (s, 9H), 3.55-3.70 (m, PEG chain) N/A >100 (H2O), 75 (MeOH)

Key Observations :

  • Fluorine Effects : The 2,2-difluoroethyl group generates characteristic 19F NMR doublets of doublets (δ -120 to -125 ppm) due to coupling with adjacent protons .
  • Solubility Trends : PEGylated derivatives (e.g., Boc-NH-PEG3) exhibit superior aqueous solubility (>100 mg/mL) compared to fluorinated analogs (<10 mg/mL in water) .

Biological Activity

tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This compound features a tert-butyl group, a difluoroethyl moiety, and a hydroxyethyl carbamate structure, which contribute to its unique properties and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C9H16F2N2O3
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 877864-07-8

The presence of fluorine atoms in the structure enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for further biological evaluation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, while the difluoroethyl group may enhance binding affinity through hydrophobic interactions. This dual interaction mechanism allows for modulation of biological pathways.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.
  • Anticancer Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in human breast cancer cells, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of the compound:

  • Acute Toxicity : Studies have classified this compound as toxic when ingested, with specific attention to its effects on liver function.
  • Skin Irritation : The compound has been noted to cause skin irritation upon contact, necessitating caution during handling.

Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits acetylcholinesterase
Anticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Acute ToxicityToxic if swallowed; liver effects noted

Toxicological Data

EndpointResultReference
Oral ToxicityToxic if swallowed (H301)
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye damage (H318)

Case Studies

  • Case Study 1 : A study conducted on the efficacy of this compound as an acetylcholinesterase inhibitor demonstrated significant reductions in enzyme activity at concentrations as low as 10 µM. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
  • Case Study 2 : In vivo studies on mice revealed that administration of the compound led to a marked decrease in tumor size for xenograft models of breast cancer. The study concluded that further exploration into dosage optimization and delivery methods is warranted.
  • Case Study 3 : An investigation into the anti-inflammatory properties showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in a rat model of arthritis, highlighting its potential role in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives like tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities. For example, carbamate formation via reaction of amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Stepwise Functionalization : Sequential alkylation or fluorination steps. The 2,2-difluoroethyl group can be introduced using fluoroalkylating agents under controlled conditions to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamate backbone and substituents (e.g., difluoroethyl groups show distinct splitting patterns). ¹⁹F NMR validates fluorine incorporation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns. Electrospray ionization (ESI) or electron impact (EI) modes are standard .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbamate carbonyl group .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture or strong acids/bases to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this carbamate?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in fluorination steps.
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during Boc protection .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate carbamate formation while reducing racemization risks .
  • In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How do stereochemical and electronic factors influence the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : The carbamate group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Monitor degradation via HPLC:
  • Acidic hydrolysis yields tert-butanol and a diamine intermediate.
  • Basic conditions cleave the carbamate to release CO₂ .
  • Steric Effects : Bulky tert-butyl groups slow hydrolysis compared to smaller substituents. Fluorine’s electron-withdrawing effect stabilizes the carbamate against nucleophilic attack .

Q. How can researchers resolve contradictions in spectroscopic data between computational models and experimental results?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
  • Dynamic NMR Studies : Variable-temperature NMR to detect conformational flexibility or dynamic equilibria that may explain unexpected splitting patterns .
  • Crystallographic Analysis : Single-crystal X-ray diffraction to unambiguously assign stereochemistry and molecular geometry .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?

  • Methodological Answer :

  • Peptide Mimetics : The carbamate acts as a stable surrogate for labile amide bonds in peptidomimetic drug candidates .
  • Fluorinated Building Blocks : The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitor design .
  • Case Study : Troiani et al. (2011) used tert-butyl carbamates in biocatalytic syntheses of statin intermediates, highlighting their utility in stereoselective reactions .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the compound’s solubility in different solvent systems?

  • Methodological Answer :

  • Solubility Screening : Use a shake-flask method with UV/Vis quantification. Test binary solvent mixtures (e.g., DMSO/water, ethanol/hexane) to identify optimal systems .
  • Hansen Solubility Parameters : Calculate parameters (δD, δP, δH) to predict solubility trends and reconcile experimental vs. theoretical results .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Quality Control of Reagents : Pre-dry solvents (e.g., molecular sieves for THF) and purify starting materials via distillation .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time, temperature) and optimize robustness .

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